![molecular formula C24H27N5O2S B2886131 Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate CAS No. 1030087-58-1](/img/structure/B2886131.png)
Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate
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Overview
Description
The compound contains a benzothiophene ring, which is a type of heterocyclic compound. It also has an ethoxy group (-OCH2CH3), an amide group (-CONH2), and a chlorophenyl group (C6H4Cl). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the benzothiophene ring and the various functional groups attached to it. The presence of the amide group could lead to the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The benzothiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring could contribute to its aromaticity and stability. The amide group could influence its solubility and ability to form hydrogen bonds .Scientific Research Applications
Antiviral Agents
The structural complexity and the presence of multiple functional groups in these compounds make them suitable candidates for antiviral drug synthesis. Indole derivatives, which share structural similarities, have shown antiviral activities against a range of viruses, suggesting a potential research avenue for these compounds as well .
Anti-inflammatory Applications
Compounds with similar structures have been reported to exhibit COX inhibitory activity, indicating their potential use as anti-inflammatory agents. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that are more selective and with fewer side effects .
Anticancer Research
The indole scaffold, which is present in many natural and synthetic biologically active compounds, has been associated with anticancer properties. These compounds could be synthesized and screened for their efficacy in inhibiting cancer cell growth, providing a new direction for oncological research .
Antimicrobial Activity
Given the broad spectrum of biological activities exhibited by indole derivatives, including antimicrobial properties, these compounds could be investigated for their effectiveness against various bacterial and fungal pathogens .
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the benzothiophene ring and the amide group, which are common features in many biologically active compounds .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-2-31-21-10-8-19(9-11-21)27-22(30)18-32-24-23(25-12-13-26-24)29-16-14-28(15-17-29)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKNDULRAZLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide |
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